molecular formula C19H21N5O3 B10867761 3-[(4,6-dimethylpyrimidin-2-yl)amino]-7,8-dimethoxy-10,10a-dihydroimidazo[1,5-b]isoquinolin-1(5H)-one

3-[(4,6-dimethylpyrimidin-2-yl)amino]-7,8-dimethoxy-10,10a-dihydroimidazo[1,5-b]isoquinolin-1(5H)-one

Katalognummer: B10867761
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: HUWRCUNUJGTRDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE is a complex organic compound featuring a pyrimidine ring fused with an imidazo[1,5-b]isoquinoline structure. This compound is of significant interest due to its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine derivative, followed by the formation of the imidazo[1,5-b]isoquinoline core. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE involves its interaction with specific molecular targets. It is known to bind to DNA, causing disruption in the replication process, which is crucial for its anticancer properties. Additionally, it may inhibit certain enzymes, further contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural complexity enhances its potential as a therapeutic agent, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C19H21N5O3

Molekulargewicht

367.4 g/mol

IUPAC-Name

(3Z)-3-(4,6-dimethylpyrimidin-2-yl)imino-7,8-dimethoxy-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

InChI

InChI=1S/C19H21N5O3/c1-10-5-11(2)21-18(20-10)23-19-22-17(25)14-6-12-7-15(26-3)16(27-4)8-13(12)9-24(14)19/h5,7-8,14H,6,9H2,1-4H3,(H,20,21,22,23,25)

InChI-Schlüssel

HUWRCUNUJGTRDU-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC(=NC(=N1)/N=C\2/NC(=O)C3N2CC4=CC(=C(C=C4C3)OC)OC)C

Kanonische SMILES

CC1=CC(=NC(=N1)N=C2NC(=O)C3N2CC4=CC(=C(C=C4C3)OC)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.